N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbenzenesulfonamide
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Overview
Description
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbenzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a pyrrolidinyl group, as well as a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the methoxy and pyrrolidinyl groups. The final step usually involves the sulfonation of the benzene ring to introduce the benzenesulfonamide group. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while nucleophilic substitution at the sulfonamide group can produce a variety of sulfonamide derivatives.
Scientific Research Applications
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and sulfonamide-containing molecules. Examples include:
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Various fluoropyridines
Uniqueness
N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and pyrrolidinyl substitutions on the pyrimidine ring, combined with the benzenesulfonamide moiety, make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12-6-5-7-13(10-12)24(21,22)19-14-11-17-16(23-2)18-15(14)20-8-3-4-9-20/h5-7,10-11,19H,3-4,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIFQMZFJDOBPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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